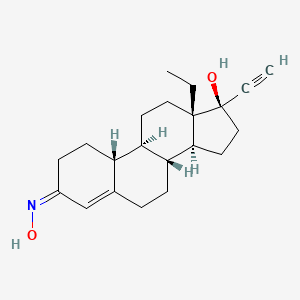
syn-Norelgestromin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
syn-Norelgestromin: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of norgestimate and is known for its role in transdermal contraceptive patches. The compound is effective in preventing pregnancy by inhibiting ovulation and inducing changes in the cervical mucus and endometrium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of syn-Norelgestromin involves the reaction of levonorgestrel with a hydroxylamine salt to form the corresponding oxime. This reaction is typically carried out in a non-protic or aprotic polar solvent such as pyridine or a mixture of pyridine and acetonitrile. The reaction is conducted at temperatures ranging from 5 to 35°C, with an optimal range of 20-25°C .
Industrial Production Methods: In industrial settings, the crude this compound obtained from the reaction is further purified using ethanol or a mixture of ethanol and water. This purification step ensures the compound is obtained in crystalline form, which is essential for its use in pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: syn-Norelgestromin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: syn-Norelgestromin is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Biology: In biological research, this compound is studied for its effects on hormone receptors and its role in regulating reproductive functions.
Medicine: The primary medical application of this compound is in hormonal contraceptives. It is used in combination with ethinyl estradiol in transdermal patches to prevent pregnancy .
Industry: In the pharmaceutical industry, this compound is used in the formulation of contraceptive patches and other hormone-based therapies .
Wirkmechanismus
syn-Norelgestromin exerts its effects by inhibiting estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen. This inhibition reduces estrogen levels, thereby preventing ovulation. Additionally, this compound, in combination with ethinyl estradiol, suppresses follicular development, induces changes in the endometrium, and thickens cervical mucus, making it difficult for sperm to enter the uterus .
Vergleich Mit ähnlichen Verbindungen
Levonorgestrel: Another synthetic progestin used in various contraceptive formulations.
Norgestimate: The parent compound from which syn-Norelgestromin is derived.
Desogestrel: A third-generation progestin with similar contraceptive properties.
Uniqueness: this compound is unique due to its specific use in transdermal contraceptive patches, offering a convenient and non-invasive method of contraception. Its combination with ethinyl estradiol provides effective pregnancy prevention with a lower risk of side effects compared to other progestins .
Eigenschaften
| Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. | |
CAS-Nummer |
74183-54-3 |
Molekularformel |
C21H29NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
ISHXLNHNDMZNMC-UGCMNZCRSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine](/img/structure/B10775515.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,9R,10S,13S,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775517.png)
![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775518.png)
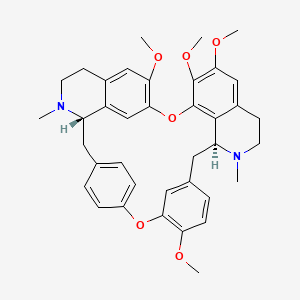
![[(8S,10R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B10775523.png)

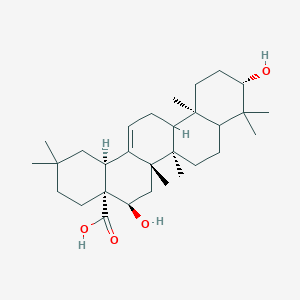
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)
![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)
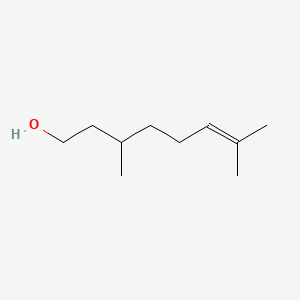
![methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775572.png)
![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)
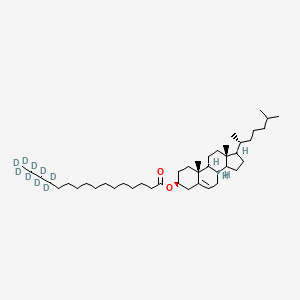
![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)
